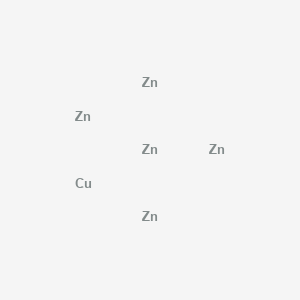

copper;zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper and zinc are two essential metals that form a variety of compounds and alloys. One of the most well-known combinations of these metals is brass, an alloy consisting primarily of copper and zinc. These compounds and alloys are known for their strength, corrosion resistance, and versatility in various applications, ranging from industrial uses to biological functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Copper-zinc compounds can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with zinc metal. The reaction is as follows:

CuSO4+Zn→ZnSO4+Cu

In this reaction, zinc displaces copper from copper(II) sulfate, forming zinc sulfate and elemental copper .

Industrial Production Methods

Industrially, copper-zinc alloys such as brass are produced by melting copper and zinc together in specific proportions. The composition of the alloy can vary, typically containing between 5% and 40% zinc, with the remainder being copper . The molten mixture is then cast into desired shapes and allowed to cool and solidify.

Análisis De Reacciones Químicas

Types of Reactions

Copper-zinc compounds undergo various chemical reactions, including:

Oxidation-Reduction Reactions: Zinc is a better reducing agent than copper.

Displacement Reactions: Zinc can displace copper from its compounds, as seen in the reaction with copper(II) sulfate.

Common Reagents and Conditions

Common reagents used in reactions involving copper and zinc include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.

Major Products Formed

The major products formed from reactions involving copper and zinc include zinc sulfate, copper metal, and various copper-zinc alloys such as brass .

Aplicaciones Científicas De Investigación

Copper-zinc compounds have numerous scientific research applications:

Mecanismo De Acción

The mechanism of action of copper-zinc compounds involves their interactions with biomolecules. For example, zinc and copper ions can bind to DNA and proteins, affecting their function and stability. These interactions are crucial for the development of metal-based drugs with potential anticancer properties . Copper and zinc also act as cofactors for various enzymes, influencing their activity and stability .

Comparación Con Compuestos Similares

Copper-zinc compounds can be compared with other metal alloys and compounds:

Brass vs. Bronze: Brass (copper-zinc) is often compared to bronze (copper-tin).

Zinc vs. Copper: Zinc is more reactive than copper and can form compounds with a wider range of substances, including acids, bases, and salts.

Similar Compounds

Bronze: An alloy of copper and tin.

Nickel Silver: An alloy of copper, nickel, and zinc.

Cupronickel: An alloy of copper and nickel.

Copper-zinc compounds and alloys are unique due to their combination of strength, corrosion resistance, and versatility, making them valuable in various scientific and industrial applications.

Propiedades

Número CAS |

390746-80-2 |

|---|---|

Fórmula molecular |

CuZn5 |

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

copper;zinc |

InChI |

InChI=1S/Cu.5Zn |

Clave InChI |

MNHWZXLFRLJKTI-UHFFFAOYSA-N |

SMILES canónico |

[Cu].[Zn].[Zn].[Zn].[Zn].[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)

![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)

![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)

![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)